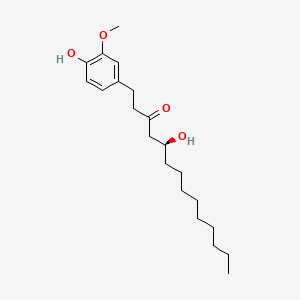

10-Gingerol

描述

10-姜酚是一种存在于生姜(Zingiber officinale)根茎中的生物活性化合物。它属于姜酚家族,姜酚家族是酚类化合物,是生姜辛辣味的来源。 10-姜酚以其多样的药理特性而闻名,包括抗炎、抗氧化和抗癌活性 .

准备方法

合成路线和反应条件: 10-姜酚可以通过多种方法合成。一种常见的方法是使用乙醇或甲醇等溶剂从生姜根茎中提取姜酚。 提取的姜酚随后使用高效液相色谱 (HPLC) 等技术进行纯化 .

工业生产方法: 在工业环境中,10-姜酚通常通过在特定温度下对生姜根茎进行热风干燥 (HAD) 来生产。 这种方法通过转化生姜中存在的其他化合物来提高姜酚的含量,包括 10-姜酚 . 提取的最佳条件包括大约 76.9°C 的温度,持续约 3.4 小时 .

化学反应分析

Thermal Conversion to Shogaol

Heating ginger converts 10-gingerol to its dehydrated form, 10-shogaol , via a dehydration reaction. This reaction increases pungency and alters bioactivity :

The structural change involves the loss of a hydroxyl group and formation of a double bond in the side chain .

Antioxidant Reactions

This compound exhibits antioxidant activity through multiple mechanisms:

Ferric Reducing Antioxidant Power (FRAP)

-

Reacts with Fe³⁺-TPTZ complex to form Fe²⁺-TPTZ, measured via absorbance at 593 nm .

-

Parameters : Low FRAP value indicates moderate reducing capacity .

DPPH Radical Scavenging

-

Neutralizes 2,2-diphenyl-2-picrylhydrazyl (DPPH) radicals via hydrogen atom donation .

-

Reaction :

-

Results : Moderate DPPH scavenging activity compared to Trolox .

ORAC Assay

Pharmacokinetic Reactions

After oral administration, this compound undergoes absorption and metabolism:

| Parameter | Value | Source |

|---|---|---|

| Cmax (ng/mL) | 160.49 | |

| T½ (min) | 336 | |

| Tmax (min) | 38 | |

| LOQ (ng/mL) | 4.36 |

Key Observations :

Metabolic Reactions

In zebrafish embryos and humans, this compound undergoes reductive metabolism:

-

Reduction of ketone group : Forms (3R,5S)-gingerdiol and (3S,5R)-gingerdiol .

-

Hydrolysis : Potential conversion to simpler phenolic acids .

Cell Cycle Modulation

In MDA-MB-231 breast cancer cells, this compound inhibits proliferation by:

-

Downregulating Cdks and cyclins : Suppresses G1/S transition .

-

Inactivating Akt and p38MAPK : Reduces phosphorylation of these kinases .

Adipokine Modulation

In 3T3-L1 adipocytes, this compound alters adipokine levels:

Structural Analysis

1H-NMR and 13C-NMR Data (CDCl₃):

Antioxidant Assays

| Assay | Reaction Type | Key Findings |

|---|---|---|

| FRAP | Reducing power | Moderate capacity |

| DPPH | Radical scavenging | Low activity |

| ORAC | Peroxyl radical neutralization | Moderate ORAC values |

Pharmacokinetic Parameters

| Metric | This compound | 6-Shogaol | Source |

|---|---|---|---|

| Cmax | 160.49 ng/mL | 453.40 ng/mL | |

| T½ | 336 min | 149 min | |

| TLOQ | 4.36 ng/mL | 5.03 ng/mL |

科学研究应用

Anticancer Properties

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the anticancer potential of 10-gingerol across various cancer cell lines.

- Breast Cancer: A study reported that this compound inhibits the proliferation of MDA-MB-231 breast cancer cells by downregulating cell cycle regulatory proteins. This results in G1 phase arrest, preventing the transition to S phase and thereby inhibiting cell growth .

- Cervical Cancer: Research indicated that this compound significantly inhibited the proliferation of HeLa cells (cervical cancer) at concentrations of 29.19 μM (IC50) and 50.87 μM (IC80). The compound induced apoptosis through the activation of caspases and alterations in mitochondrial pathways .

Mechanisms of Action

The anticancer effects of this compound are attributed to several mechanisms:

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (Cdks) and cyclins leads to cell cycle arrest .

- Apoptosis Induction: Activation of intrinsic apoptotic pathways and modulation of signaling pathways such as PI3K/AKT/mTOR contribute to its pro-apoptotic effects .

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 29.19 | G1 phase arrest, downregulation of Cdks |

| Cervical Cancer | HeLa | 29.19 | Apoptosis via caspase activation |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Airway Inflammation: In a mouse model, this compound was shown to prevent Th2-mediated immune responses, indicating its potential in managing asthma and allergic reactions .

- Cytokine Production: It has been demonstrated that this compound reduces the production of pro-inflammatory cytokines in various inflammatory models, suggesting its utility in conditions characterized by chronic inflammation.

Metabolic Effects

Recent studies have highlighted the anti-adipogenic effects of this compound.

- Adipogenesis Inhibition: Research on 3T3-L1 adipocytes revealed that this compound inhibits adipocyte differentiation without compromising cell viability, indicating its potential in obesity management .

Case Studies and Clinical Insights

Several case studies have provided insights into the practical applications of this compound:

作用机制

10-姜酚通过各种分子靶点和途径发挥其作用:

相似化合物的比较

10-姜酚通常与其他姜酚化合物(如 6-姜酚和 8-姜酚)以及姜辣素和姜黄素进行比较:

8-姜酚: 在碳链长度和生物活性方面介于 6-姜酚和 10-姜酚之间.

姜辣素: 通过姜酚脱水形成,以其更高的稳定性和增强的生物活性而闻名.

姜黄素: 通过姜辣素的还原形成,也具有显着的生物活性.

生物活性

10-Gingerol, a prominent bioactive compound found in ginger (Zingiber officinale), has garnered attention for its diverse biological activities. This article explores the compound's effects on various biological processes, particularly in cancer, obesity, inflammation, and microbial activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a phenolic compound characterized by its unique chemical structure, which contributes to its bioactivity. It is structurally similar to other gingerols but exhibits distinct properties that enhance its therapeutic potential.

Biological Activities

1. Anticancer Effects

Research has demonstrated that this compound possesses significant anticancer properties. A study focusing on MDA-MB-231 breast cancer cells revealed that:

- Inhibition of Proliferation : this compound treatment markedly inhibited cell proliferation in a dose-dependent manner without inducing apoptosis. The compound prevented the transition from the G1 phase to the S phase of the cell cycle, leading to G1 arrest. This effect correlates with the downregulation of cyclin-dependent kinases (Cdks) and cyclins, which are crucial for cell cycle progression .

- Inhibition of Cell Invasion : The compound also inhibited the invasion of breast cancer cells by reducing the activity of matrix metalloproteinase-2 (MMP-2), suggesting a mechanism through which it may prevent metastasis .

Table 1: Effects of this compound on Breast Cancer Cells

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Proliferation (%) | 100 | 63.8 |

| G1 Phase (%) | 55.3 | 63.8 |

| S Phase (%) | 14.9 | 13.9 |

| MMP-2 Activity | Baseline | Reduced |

2. Anti-Adipogenic Activity

This compound has been shown to exert anti-adipogenic effects in adipocyte models:

- Reduction in Lipid Accumulation : In a study using 3T3-L1 preadipocyte cells, treatment with this compound significantly decreased lipid droplet accumulation during differentiation. This reduction was linked to downregulation of adipogenic transcription factors such as PPARγ and C/EBPα .

Table 2: Effects of this compound on Adipogenesis

| Parameter | Control | This compound Treatment |

|---|---|---|

| Lipid Accumulation (µg/ml) | High | Low |

| PPARγ Expression | High | Decreased |

| C/EBPα Expression | High | Decreased |

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is evident through its interaction with cyclooxygenase-2 (COX-2):

- Inhibition of COX-2 Activity : Research indicates that this compound can inhibit COX-2 activity, thus reducing inflammation-related processes . This property may contribute to its overall health benefits.

4. Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens:

- Antibacterial Effects : Studies have highlighted its efficacy against gram-negative bacteria such as Porphyromonas and Prevotella, indicating potential applications in treating infections .

Case Studies and Research Findings

A recent study highlighted the multifaceted biological activities of this compound, emphasizing its role in metabolic health and cancer prevention:

- Metabolic Health : In addition to its anti-cancer properties, the compound's ability to modulate lipid metabolism suggests it could be beneficial for individuals with metabolic disorders .

- Cancer Prevention : The inhibition of cell proliferation and invasion in breast cancer cells underscores its potential as a chemopreventive agent.

属性

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIULWNKTYPZYAN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178079 | |

| Record name | (10)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-15-7 | |

| Record name | [10]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10)-Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (10)-GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 10-gingerol exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, which plays a crucial role in inflammation. [] Molecular docking studies suggest that this compound binds more strongly and specifically to the membrane-binding domain of COX-2 compared to COX-1, potentially preventing the binding of the natural substrate, arachidonic acid. []

Q2: What are the molecular targets of this compound in cancer cells?

A2: this compound has been shown to target various signaling pathways involved in cancer cell growth and progression, including:

- PI3K/Akt Pathway: this compound modulates lipid rafts, attenuating PI3K/Akt signaling components, and impacting cholesterol content in radio-resistant triple-negative breast cancer (TNBC) cells. []

- Src/STAT3 Pathway: In hepatocellular carcinoma HepG2 cells, this compound suppresses proliferation by decreasing the phosphorylation levels of Src and STAT3. []

- Cell Cycle Regulation: this compound downregulates cell cycle regulatory proteins (cyclin-dependent kinases and cyclins) in MDA-MB-231 breast cancer cells, leading to G1 phase arrest and inhibiting proliferation. []

- Apoptosis Induction: this compound exhibits pro-apoptotic effects in TNBC cell lines, inducing apoptosis, cell cycle arrest at the sub-G0 phase, and DNA damage. []

Q3: How does this compound affect bone health?

A3: this compound demonstrates anti-osteoclastic activity, suppressing receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in RAW264.7 cells and zebrafish scales. [] It inhibits osteoclast markers (osteoclast-associated immunoglobulin-like receptor, dendrocyte-expressed seven transmembrane protein, matrix metallopeptidase-9) and cathepsin K activity, potentially mitigating osteoporosis. []

Q4: What is the role of this compound in hematopoiesis?

A4: Research suggests that this compound promotes hematopoiesis in zebrafish by:

- Enhancing the expression of gata1 in erythroid cells. []

- Increasing the expression of hematopoietic progenitor markers (cmyb and scl). []

- Promoting hematopoietic recovery from acute hemolytic anemia. []

- Modulating the Bmp/Smad pathway, crucial for hematopoiesis regulation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H34O4, and its molecular weight is 350.49 g/mol.

Q6: Are there any available spectroscopic data for this compound?

A6: While the provided abstracts don't detail specific spectroscopic data, various techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), have been employed to characterize this compound. [, , ] Researchers commonly utilize these techniques to confirm the identity and purity of isolated this compound.

Q7: What is known about the absorption and metabolism of this compound in humans?

A7: Studies reveal that this compound, when administered orally:

- Is rapidly absorbed and metabolized, primarily into glucuronide and sulfate conjugates. [, ]

- Exhibits a short elimination half-life (< 2 hours) in plasma. []

- Shows low concentrations of glucuronide and sulfate metabolites in colon tissues after oral administration. []

- Doesn't accumulate in plasma or colon tissues after multiple daily doses. []

Q8: What analytical methods are used to quantify this compound?

A8: Several methods are employed for this compound quantification, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, allows for the separation and quantification of this compound and other gingerols/shogaols in ginger extracts and biological samples. [, , , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, combined with densitometric analysis, offers a rapid and cost-effective method for quantifying this compound in ginger extracts, dietary supplements, and commercial products. [, ]

Q9: How is the quality of this compound assessed?

A9: Quality control measures for this compound include:

- Standardization of Ginger Extracts: Analytical methods like HPLC are employed to ensure consistent concentrations of this compound and other bioactive compounds in ginger extracts used in research and commercial products. [, ]

- Validation of Analytical Methods: Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of the analytical methods used to quantify this compound. []

Q10: What are the potential applications of this compound?

A10: Research highlights the potential of this compound in various areas, including:

- Anti-inflammatory agent: Its ability to inhibit COX-2 suggests potential applications in inflammatory conditions. []

- Anticancer agent: In vitro and in vivo studies indicate its potential as a therapeutic agent for cancers, including TNBC and colorectal cancer. [, , ]

- Osteoporosis management: Its anti-osteoclastic activity makes it a potential candidate for osteoporosis prevention and treatment. []

- Hematopoiesis stimulation: Its ability to promote red blood cell production suggests potential applications in anemia. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。